molecular formula C7H3F2N B137791 2,6-Difluorobenzonitrile CAS No. 1897-52-5

2,6-Difluorobenzonitrile

Cat. No. B137791
CAS RN: 1897-52-5
M. Wt: 139.1 g/mol
InChI Key: BNBRIFIJRKJGEI-UHFFFAOYSA-N
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Patent
US06660744B1

Procedure details

A solution of 2,6-difluorobenzonitrile (5.18 g, 37.26 mmol) in dimethylformamide (100 mL) was treated with p-thiocresol (4.628 g, 37.26 mmol) and potassium carbonate (10.28 g, 74.52 mmol). The reaction mixture was stirred for 24 h under a nitrogen atmosphere. Water (150 mL) and ethyl acetate (250 mL) were added to the reaction mixture. The layers were partitioned and the aqueous layer was extracted with ethyl acetate (500 mL). The combined organic layers were washed with water (1 L), dried over magnesium sulfate, filtered and evaporated under reduced pressure. The crude product was purified by flash chromatography on silica gel, eluting 7:1 heptane:ethyl acetate. The column afforded 3.341 g (37%) of 2-fluoro-6-[(4-methylphenyl)sulfanyl]benzonitrile. 1H NMR (DMSO-d6, 400 MHz) δ 7.66-7.61 (m, 1H), 7.47-7.45 (m, 2H), 7.36-7.32 (m, 3H), 6.83-6.79 (m, 1H), 2.36 (s, 3H); HPLC Waters 2690 Alliance HPLC (Symmetry Shield RP18 3.5 μm, 2.1×50 mm; 5%-95% acetonitrile-0.1 M ammonium acetate over 15 min, 0.5 mL/min) Rt 8.04 min (93%).
Quantity
5.18 g
Type
reactant
Reaction Step One
Quantity
4.628 g
Type
reactant
Reaction Step One
Quantity
10.28 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[C:4]#[N:5].[CH3:11][C:12]1[CH:17]=[CH:16][C:15]([SH:18])=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+].O>CN(C)C=O.C(OCC)(=O)C>[F:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:2]([S:18][C:15]2[CH:16]=[CH:17][C:12]([CH3:11])=[CH:13][CH:14]=2)[C:3]=1[C:4]#[N:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.18 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F
Name
Quantity
4.628 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S
Name
Quantity
10.28 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluting 7:1 heptane

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
FC1=C(C#N)C(=CC=C1)SC1=CC=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.341 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.